7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine
Description
Properties
Molecular Formula |
C8H4BrCl2N3O |
|---|---|
Molecular Weight |
308.94 g/mol |
IUPAC Name |
7-bromo-2,4-dichloro-6-methoxypyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H4BrCl2N3O/c1-15-7-3(9)2-4-5(13-7)6(10)14-8(11)12-4/h2H,1H3 |
InChI Key |
FNKSJNYHJKUCNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=N1)C(=NC(=N2)Cl)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of this compound generally involves multi-step organic reactions, primarily halogenation and methoxylation on a pyrido[3,2-D]pyrimidine scaffold. The process aims to introduce bromine at the 7-position, chlorine atoms at the 2- and 4-positions, and a methoxy group at the 6-position of the heterocyclic ring system.
Synthetic Route Summary
Step 1: Construction of the Pyrido[3,2-D]pyrimidine Core
The core heterocyclic system is typically synthesized by condensation reactions involving appropriate aminopyridine and pyrimidine precursors.Step 2: Halogenation
Selective halogenation introduces chlorine atoms at the 2- and 4-positions and bromine at the 7-position. This is often achieved using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride for chlorination and bromine or N-bromosuccinimide (NBS) for bromination under controlled conditions.Step 3: Methoxylation
The methoxy group at the 6-position is introduced via nucleophilic substitution, typically by reacting a 6-hydroxy precursor with methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.
Detailed Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Core Synthesis | Aminopyridine + Pyrimidine derivatives, acid/base catalysis | Temperature control critical for ring closure |
| Chlorination | NCS or SO₂Cl₂, solvent (e.g., chloroform), room temperature to reflux | Selective for 2,4-positions; reaction time optimized for yield |
| Bromination | Br₂ or NBS, solvent (e.g., acetic acid), 0–25°C | Bromination at 7-position; mild conditions to avoid overbromination |
| Methoxylation | Methyl iodide or dimethyl sulfate, base (e.g., K₂CO₃), acetone or DMF solvent, reflux | Ensures substitution of hydroxy group with methoxy |
Optimization and Yield
- Reaction times and temperatures are optimized to maximize yield and purity, typically achieving yields in the range of 60–85% for each step.
- Purification is commonly performed via recrystallization or column chromatography.
- Final product purity is reported to be greater than 98% by HPLC analysis.
Data Table: Synthesis Summary
| Step | Starting Material | Reagents/Conditions | Product Intermediate | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Core Formation | Aminopyridine + Pyrimidine derivative | Acid/base catalysis, heat | Pyrido[3,2-D]pyrimidine core | 75–80 | >95 |
| Chlorination | Pyrido[3,2-D]pyrimidine core | NCS, chloroform, RT to reflux | 2,4-dichloro-pyrido[3,2-D]pyrimidine | 70–78 | >97 |
| Bromination | 2,4-dichloro-pyrido[3,2-D]pyrimidine | Br₂ or NBS, acetic acid, 0–25°C | 7-bromo-2,4-dichloro-pyrido[3,2-D]pyrimidine | 65–75 | >98 |
| Methoxylation | 7-bromo-2,4-dichloro-pyrido[3,2-D]pyrimidine-6-ol | Methyl iodide, K₂CO₃, acetone, reflux | This compound | 60–70 | >98 |
Research Findings and Notes
- The presence of halogen substituents (bromine and chlorine) significantly affects the reactivity and biological activity of the compound, making precise control over halogenation steps essential.
- Methoxylation at the 6-position enhances solubility and may affect binding affinity in biological assays.
- The synthetic route is adaptable for scale-up with careful monitoring of reaction parameters to maintain product quality.
- Purification methods such as recrystallization from ethanol or ethyl acetate and chromatographic techniques ensure high purity suitable for pharmaceutical research.
- Stability studies indicate that the compound is stable under standard laboratory conditions but should be stored in a cool, dry place to avoid degradation.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound undergoes selective displacement at its dichloro-substituted positions (C2 & C4) while preserving bromine and methoxy groups under controlled conditions:
Key reactions:
-
Amination at C4 : Reacts with aliphatic amines (e.g., methylamine) in THF at 60°C for 12 hrs to produce 4-amino derivatives
-
Alcoholysis at C2 : Forms 2-alkoxy derivatives when treated with sodium methoxide/ethanol at reflux (yield: 68-72%)
| Position | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| C4 | NH2CH3 | THF, 60°C, 12h | 4-(methylamino) derivative | 85% |
| C2 | NaOCH3/CH3CH2OH | Reflux, 8h | 2-methoxy-4-chloro derivative | 72% |
Suzuki-Miyaura Cross-Coupling
The C7 bromine participates in palladium-catalyzed coupling reactions while maintaining other substituents:
Protocol:
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: K2CO3 (2 eq)
-
Solvent: DME/H2O (4:1)
-
Temperature: 80°C, 24h
Demonstrated couplings:
-
With phenylboronic acid → 7-phenyl derivative (94% purity)
-
With 4-pyridylboronate → heteroaryl-functionalized analog
Methoxy Group Transformations
The C6 methoxy moiety shows unique reactivity:
Demethylation:
-
Reagent: BBr3 (3 eq) in CH2Cl2 at -78°C → C6 phenol derivative
-
Stability: Requires inert atmosphere to prevent ring decomposition
Etherification:
-
Reacts with alkyl halides (R-X) under phase-transfer conditions to form mixed ethers
Halogen Exchange Reactions
Comparative studies show bromine exhibits lower displacement propensity than chlorines:
Kinetic Data (DMF, 100°C):
| Leaving Group | krel (Relative Rate) |
|---|---|
| Cl (C2/C4) | 1.0 (reference) |
| Br (C7) | 0.03 |
This differential reactivity enables sequential functionalization strategies
Cyclization Reactions
The fused pyrido-pyrimidine system participates in annulation reactions:
With acetylenedicarboxylate:
Key Product:
textO || Cl---N---C---OCH3 / \ Br N
(Decahydro-pyrido[3,2-d]pyrimidine fused system)
Comparative Reactivity Analysis
The compound's behavior differs significantly from structural analogs:
| Feature | This Compound | 7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine |
|---|---|---|
| C6 Reactivity | Methoxy-directed | Inert (H-substituted) |
| C2 Displacement Rate | 1.7× faster | Baseline (1.0×) |
| Pd-Coupling Efficiency | 92% yield | 78% yield |
Data derived from parallel studies
Stability Considerations
Critical reaction parameters to prevent decomposition:
-
pH Range : 5-8 (acidic conditions induce ring-opening)
-
Temperature Limit : <120°C in polar aprotic solvents
-
Light Sensitivity : Degrades under UV >300 nm (t1/2=4h)
This comprehensive reactivity profile establishes 7-bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine as a versatile scaffold for generating structurally diverse pharmaceutical intermediates. The demonstrated selectivity patterns enable rational design of sequential modification protocols while maintaining core heterocyclic integrity .
Scientific Research Applications
7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors involved in diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.
Material Science: The compound’s unique electronic properties make it useful in the design of novel materials for electronic and photonic applications.
Mechanism of Action
The mechanism of action of 7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s substituents (bromine, chlorine, and methoxy groups) play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
(a) 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine (CAS: 41102-25-4)
- Structure: Replaces the pyrido ring with a thieno[3,2-d]pyrimidine core.
- Molecular Weight : 283.95 g/mol.
(b) 6-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS: 1131992-34-1)
Substituent Variations
(a) 7-Bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (Compound 13a)
- Structure : Retains bromo and chloro substituents but replaces the 2-chloro and 6-methoxy groups with a methyl group.
- Synthesis : Prepared via alkylation (Method A: NaH/MeI) or bromination (Method B: NBS).
(b) 7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine (CAS: 1311275-31-6)
Functional Group Modifications
(a) 7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine (CAS: 2666994-25-6)
Table 1: Comparative Data of Key Analogs
Biological Activity
7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine is a heterocyclic compound with significant biological activity. Its molecular structure, characterized by the presence of bromine and chlorine substituents, suggests potential interactions with various biological targets. This article synthesizes current research findings regarding its biological activity, including its role as a kinase inhibitor and its applications in cancer treatment.
- Molecular Formula : C8H4N3OCl2Br
- Molecular Weight : 308.95 g/mol
- CAS Number : 2577287-84-2
Biological Activity Overview
The biological activity of this compound primarily involves its role as an inhibitor of specific kinases, particularly those involved in cancer signaling pathways. Research indicates that modifications in the pyrido[3,2-D]pyrimidine structure can enhance selectivity and potency against various targets.
- Kinase Inhibition : The compound has been shown to inhibit receptor tyrosine kinases (RTKs), which are critical in the regulation of cell proliferation and survival.
- Antitumor Activity : Studies have demonstrated that derivatives of this compound exhibit significant antitumor properties against various cancer cell lines.
In Vitro Studies
A recent study evaluated the antitumor activity of several pyrido[3,2-D]pyrimidine derivatives, including this compound:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| B1 | H1975 | 0.013 | EGFR Inhibition |
| B2 | A549 | 0.440 | EGFR Inhibition |
| B9 | H1975 | 0.297 | Enhanced Activity with N-methylpyrazole Analog |
The results indicated that compound B1 exhibited a remarkable IC50 value of 13 nM against EGFR L858R/T790M mutant kinase, highlighting its potential as a therapeutic agent in targeted cancer therapy .
Structure-Activity Relationship (SAR)
The substitution pattern on the pyrido[3,2-D]pyrimidine scaffold significantly influences biological activity:
- Chlorine Substituents : Enhance binding affinity to kinase targets.
- Bromine Substituents : Contribute to the overall stability and reactivity of the compound.
Research has shown that compounds with specific substituents at the C5 and C6 positions demonstrate varied selectivity toward different receptors, which is crucial for developing targeted therapies .
Applications in Cancer Treatment
This compound has been explored for its potential in treating various cancers:
- Breast Cancer : Demonstrated efficacy in inhibiting growth in mammary neoplasms.
- Lung Cancer : Shown to inhibit DDR2 kinase involved in signaling pathways associated with lung cancer progression.
Q & A
Q. What are the optimal synthetic routes for introducing bromine and chlorine substituents in pyrido[3,2-d]pyrimidine derivatives?
The synthesis of halogenated pyrido-pyrimidines often involves sequential halogenation steps. For bromination, direct electrophilic substitution using bromine (Br₂) in aqueous or acidic conditions has been employed, as seen in the synthesis of 7-bromo-pyrrolo[3,2-d]pyrimidine derivatives . Chlorination may utilize POCl₃ or SOCl₂ under reflux conditions. For example, 4-chloro-pyrido[3,2-d]pyrimidine derivatives are synthesized via chlorination of hydroxyl precursors with POCl₃ at 110°C for 6–12 hours . Optimization requires monitoring reaction progress via NMR or HPLC to avoid over-halogenation.
Q. How should researchers characterize the regioselectivity of halogenation in pyrido[3,2-d]pyrimidine systems?
Regioselectivity can be confirmed using a combination of ¹H/¹³C NMR and X-ray crystallography. For instance, X-ray analysis of 6-benzyl-4-ethyl-2-chloro-pyrido[4,3-d]pyrimidine confirmed the position of the chlorine substituent at the 2-position . 2D NMR techniques (e.g., COSY, NOESY) are critical for resolving overlapping signals in polyhalogenated derivatives .
Q. What solvent systems are compatible with pyrido[3,2-d]pyrimidine derivatives during purification?
Polar aprotic solvents (e.g., DMF, DMSO) are often used for dissolution, while non-polar solvents (ethyl acetate, hexane) aid in recrystallization. For example, 7-bromo-4-chloro-pyrrolo[3,2-d]pyrimidine was purified via column chromatography using a gradient of hexane/ethyl acetate (3:1 to 1:1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for halogenated pyrido-pyrimidines?
Discrepancies in NMR or mass spectrometry data may arise from tautomerism or residual solvents. For example, tautomeric shifts in pyrrolo-pyrimidine systems can lead to ambiguous ¹H NMR peaks. Researchers should:
Q. What experimental strategies mitigate competing side reactions during multi-step halogenation?
Competing side reactions (e.g., over-bromination or dehalogenation) can be minimized by:
- Temperature control: Lower temperatures (0–25°C) for bromine addition reduce radical pathways .
- Sequential protection/deprotection: Methoxy groups (as in 6-methoxy-pyrido[3,2-d]pyrimidine) can act as directing groups, enhancing regioselectivity .
- Catalytic systems: Palladium or molybdenum catalysts enable selective cross-coupling for bromine incorporation .
Q. What methodologies evaluate the inhibitory activity of 7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine against tyrosine kinases?
Biological evaluation typically involves:
- Enzymatic assays : Measure IC₅₀ values using recombinant kinases (e.g., EGFR, VEGFR) in ATP-competitive assays .
- Molecular docking : MOE or AutoDock software predicts binding interactions with kinase active sites, as shown for 4-m-bromoanilino-pyrrolo-pyrimidines .
- Cellular models : Antiangiogenic activity can be assessed via endothelial cell proliferation assays (e.g., HUVEC cells) .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the reactivity of bromine vs. chlorine in pyrido-pyrimidines?
Contradictions often arise from electronic effects. Bromine’s larger atomic radius increases steric hindrance but enhances electrophilicity compared to chlorine. For example:
Q. What analytical techniques confirm the stability of methoxy groups under halogenation conditions?
Methoxy groups are prone to demethylation under strong acidic/basic conditions. Stability can be confirmed via:
- LC-MS : Monitor for mass shifts corresponding to loss of CH₃ (Δm/z = -15).
- ¹H NMR : Detect methoxy protons (δ 3.8–4.0 ppm) post-reaction.
- TGA/DSC : Assess thermal stability during synthetic steps .
Methodological Recommendations
Q. Table 1: Key Reaction Conditions for Halogenation
| Reaction Type | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | Br₂, H₂O | 24h, 25°C | 65–78 | |
| Chlorination | POCl₃ | 110°C, 6h | 85–90 | |
| Fluorination | Selectfluor® | 80°C, DMF | 70–75 |
Q. Table 2: Characterization Techniques
Synthesis of Analogues
Q. How can researchers modify the pyrido[3,2-d]pyrimidine scaffold to enhance solubility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
